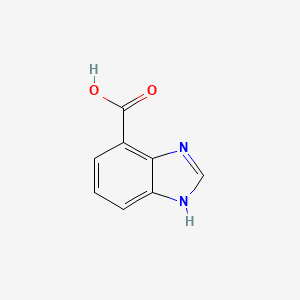

1H-benzimidazole-4-carboxylic acid

Description

Significance and Research Trajectory of Benzimidazole (B57391) Carboxylic Acids

Benzimidazole and its derivatives have long been recognized as "privileged structures" in medicinal chemistry. This is due to their ability to mimic the structure of naturally occurring nucleotides, such as purines, allowing them to interact with a wide range of biological targets. nih.gov The first investigation into the biological activity of the benzimidazole nucleus was reported in 1944, with the speculation that it could act as a purine (B94841) antagonist. nih.gov

The addition of a carboxylic acid group to the benzimidazole core, creating benzimidazole carboxylic acids, further enhances the molecular diversity and potential for biological activity. These compounds are essential for the synthesis of previously unexplored benzimidazole derivatives with potential pharmacological properties. researchgate.net The research trajectory has evolved from the initial synthesis of the basic benzimidazole ring to the targeted design and synthesis of functionalized derivatives, including those with carboxylic acid groups, to modulate their physicochemical and biological properties.

Historical Context of 1H-Benzimidazole-4-carboxylic Acid Investigations

The synthesis of the first benzimidazole molecule was reported by Hoebrecker in 1872. scholarsresearchlibrary.com A few years later, Ladenburg developed a method involving the reflux of a diamine with a carboxylic acid, a foundational reaction in benzimidazole chemistry. scholarsresearchlibrary.com One of the most common historical methods for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids in the presence of a mineral acid. orientjchem.org

Structural Framework and Derivatives within the this compound Class

The structural framework of this compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring at the 4- and 5-positions, with a carboxylic acid group attached at the 4-position of the benzimidazole ring system. This arrangement provides a rigid and planar scaffold with specific electronic and hydrogen-bonding properties.

The carboxylic acid group is a key functional handle that allows for the synthesis of a wide array of derivatives. The most common derivatives are esters and amides, formed by reacting the carboxylic acid with alcohols or amines, respectively. These modifications can significantly alter the compound's solubility, lipophilicity, and biological activity.

For example, a series of novel benzimidazole-4-carboxamides and -carboxylates have been synthesized and evaluated for their affinity at serotonergic 5-HT4 receptors. nih.gov These studies have shown that specific substitutions on the amide or ester group can lead to highly potent and selective receptor antagonists. nih.gov

Below is a table detailing some of the key chemical properties of the parent compound, this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | chemimpex.com |

| Molecular Weight | 162.15 g/mol | chemimpex.com |

| CAS Number | 46006-36-4 | chemimpex.com |

| Appearance | Pink to red solid | chemimpex.com |

| Purity | ≥ 97% (assay) | chemimpex.com |

Research Findings on Derivatives

Detailed research into the derivatives of this compound has yielded significant findings, particularly in the field of pharmacology. The following table summarizes the binding affinity of selected amide and ester derivatives for the 5-HT4 receptor, highlighting the impact of structural modifications on biological activity.

| Compound | Derivative Type | R Group | Ki (5-HT4) (nM) | Source |

| 12 | Amide | -CH₂CH₂-1-piperidinyl | 0.32 | nih.gov |

| 13 | Amide | -CH₂CH₂-1-azepanyl | 0.11 | nih.gov |

| 14 | Amide | -CH₂CH₂-4-methyl-1-piperazinyl | 0.29 | nih.gov |

| 15 | Amide | -CH₂CH₂-(4-phenyl)-1-piperazinyl | 0.54 | nih.gov |

| 24 | Ester | -CH₂CH₂-1-piperidinyl | 2.9 | nih.gov |

| 25 | Ester | -CH₂CH₂-1-azepanyl | 1.2 | nih.gov |

These findings underscore the importance of this compound as a versatile starting material for the synthesis of novel compounds with specific biological targets. The ability to readily form derivatives such as amides and esters allows for the fine-tuning of molecular properties to achieve desired pharmacological effects. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQNAFBGAWCMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378068 | |

| Record name | 1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46006-36-4 | |

| Record name | 1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 4 Carboxylic Acid

Established Synthetic Pathways for 1H-Benzimidazole-4-carboxylic Acid

The construction of the this compound core is primarily achieved through cyclocondensation reactions, a cornerstone of benzimidazole (B57391) synthesis. These methods typically involve the reaction of an o-phenylenediamine derivative with a one-carbon electrophile.

Condensation Reactions in this compound Synthesis

The most direct and established method for synthesizing this compound involves the condensation of 2,3-diaminobenzoic acid with a source of a single carbon atom, such as formic acid or an equivalent thereof. This reaction, a variation of the Phillips-Ladenburg synthesis, is typically carried out under acidic conditions and often with heating. beilstein-journals.orgnih.gov The acidic medium facilitates the cyclization by protonating the carbonyl group, making it more susceptible to nucleophilic attack by the amino groups of the diamine.

Another established condensation approach involves the reaction of 2,3-diaminobenzoic acid with various aldehydes, followed by an oxidative cyclization step. tandfonline.com This method allows for the introduction of a substituent at the 2-position of the benzimidazole ring. For instance, the reaction with aromatic aldehydes in the presence of an oxidizing agent like potassium ferricyanide can yield 2-aryl-1H-benzimidazole-4-carboxylic acids. tandfonline.com The choice of solvent can influence the reaction efficiency, with dimethylformamide (DMF) sometimes offering better yields compared to a methanol-water mixture. tandfonline.com

Table 1: Comparison of Methods for Synthesis of 2-Aryl-1H-benzimidazole-4-carboxylic Acids

| Method | Oxidant | Solvent | Key Advantages | Key Disadvantages | Reference |

| Method I (Denny Synthesis) | Copper Acetate | Methanol | Established method | Requires large volumes of solvent, burdensome post-treatment | tandfonline.com |

| Method II | Potassium Ferricyanide | Methanol-Water | Reduced solvent quantity compared to Method I | By-products can form in an absolute water environment | tandfonline.com |

| Method III | Potassium Ferricyanide | DMF | Simplified experimental process, often better yields | DMF is a high-boiling point solvent | tandfonline.com |

Multi-step Reaction Sequences for this compound Derivatives

In addition to direct condensation, multi-step reaction sequences are employed to synthesize more complex derivatives of this compound. These sequences often involve the initial formation of a substituted benzimidazole core, followed by modifications to introduce or alter the carboxylic acid functionality. For example, a synthetic route might begin with the synthesis of a benzimidazole derivative bearing a nitrile or an ester group at the 4-position, which is then hydrolyzed in a subsequent step to yield the desired carboxylic acid.

Furthermore, multi-step syntheses are crucial for creating a diverse library of compounds for biological screening. nih.gov Starting from a common benzimidazole intermediate, various functional groups can be introduced through a series of reactions, leading to a range of derivatives with potentially different biological activities.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of benzimidazoles to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. nih.govresearchgate.net

Microwave-Assisted Synthesis Strategies for this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. asianpubs.orgarkat-usa.orgasianpubs.org The synthesis of benzimidazole derivatives, including those with a carboxylic acid moiety, has been shown to be highly amenable to microwave irradiation. analis.com.mytandfonline.com

The condensation of o-phenylenediamines with carboxylic acids can be efficiently carried out under microwave irradiation, often in the presence of an acidic catalyst. asianpubs.org This method provides a rapid and efficient route to various benzimidazole derivatives with high yields, typically ranging from 80-95%. asianpubs.orgasianpubs.org The use of microwave energy can accelerate the reaction from hours to minutes compared to conventional heating. analis.com.my

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | analis.com.my |

| Yield | Often moderate to good | Generally good to excellent | asianpubs.organalis.com.my |

| Conditions | Often requires reflux | Can be performed under milder conditions | tandfonline.com |

Catalytic Systems in this compound Synthesis

The use of catalysts is another cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions and with reduced waste generation. A variety of catalytic systems have been explored for the synthesis of benzimidazoles.

Lewis acids and solid acid catalysts have proven effective in promoting the condensation reaction between o-phenylenediamines and carboxylic acids or their derivatives. arkat-usa.org For example, p-toluenesulfonic acid (p-TSOH) has been used as an efficient and inexpensive catalyst for this transformation. bohrium.com The use of solid catalysts, such as zeolites, is particularly attractive from a green chemistry perspective as they can often be easily recovered and reused. mdpi.com

In the context of synthesizing 2-aryl-1H-benzimidazole-4-carboxylic acids, the use of catalytic amounts of an oxidizing agent in conjunction with a suitable solvent system represents a greener alternative to stoichiometric reagents. tandfonline.com Nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), have also been shown to be highly effective for the synthesis of benzimidazole derivatives, offering advantages such as high yields, short reaction times, and the potential for catalyst recycling. masterorganicchemistry.com

Derivatization Strategies of the this compound Core

The presence of both a carboxylic acid group and a reactive N-H group in the imidazole (B134444) ring makes this compound a versatile scaffold for further chemical modifications. These derivatization strategies are crucial for exploring structure-activity relationships in drug discovery. nih.gov

The carboxylic acid functionality can be readily converted into a variety of other functional groups. Common transformations include:

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.comcommonorganicchemistry.com This is a common strategy to modify the pharmacokinetic properties of a molecule.

Amidation: Reaction of the carboxylic acid with an amine, often in the presence of a coupling agent such as HBTU or DCC, yields the corresponding amide. bohrium.comnih.govatlanchimpharma.com This allows for the introduction of a wide range of substituents and is a key reaction in the synthesis of many biologically active compounds. nih.gov

The imidazole ring also offers opportunities for derivatization:

N-Alkylation: The nitrogen atom of the imidazole ring can be alkylated using various alkylating agents, such as alkyl halides or Mannich bases, typically in the presence of a base. beilstein-journals.orgresearchgate.net This modification can significantly impact the biological activity of the resulting compound.

These derivatization strategies allow for the systematic modification of the this compound core, enabling the synthesis of a diverse range of analogues for biological evaluation.

Functional Group Modifications on the Benzimidazole Ring

Direct functional group modification on the benzimidazole ring of this compound is a less commonly reported synthetic strategy compared to the construction of the substituted ring system from appropriately functionalized precursors. However, electrophilic substitution reactions such as nitration and halogenation are plausible synthetic routes to introduce new functionalities onto the benzene (B151609) portion of the benzimidazole core.

Nitration: The introduction of a nitro group onto the benzimidazole ring can serve as a handle for further chemical transformations, such as reduction to an amino group, which can then be derivatized. For instance, in the synthesis of 5-ethoxy-benzimidazole derivatives, the precursor N-(2-nitro-5-ethoxyphenyl) acetamide is synthesized through the nitration of phenacetin with concentrated nitric acid mdpi.com. This nitro-substituted precursor is then reduced and cyclized to form the benzimidazole ring. While this example illustrates the introduction of a nitro group on a precursor, similar conditions could potentially be adapted for the direct nitration of this compound, although the regioselectivity would need to be carefully controlled.

Halogenation: The regioselective halogenation of arenes and heterocycles using N-halosuccinimides in fluorinated alcohols has been reported as a mild and effective method acs.org. This approach could potentially be applied to this compound to introduce halogen atoms (Cl, Br, I) onto the benzene ring. The position of halogenation would be directed by the existing substituents on the ring. For example, bromination of 4-methylbiphenyl using N-bromosuccinimide (NBS) in the presence of a pyridine derivative has been demonstrated nsf.gov.

It is important to note that the reactivity of the benzimidazole ring towards electrophilic substitution is influenced by the electronic nature of the existing substituents and the reaction conditions. The carboxylic acid group at the 4-position is an electron-withdrawing group, which will direct incoming electrophiles to specific positions on the benzene ring, likely the 6- or 7-positions.

Table 1: Examples of Functional Group Modifications on Benzimidazole Precursors

| Precursor | Reagent | Product | Reference |

| Phenacetin | Concentrated Nitric Acid | N-(2-nitro-5-ethoxyphenyl) acetamide | mdpi.com |

| 4-methylbiphenyl | N-bromosuccinimide (NBS) | 4-Bromo-4′-methylbiphenyl | nsf.gov |

Carboxylic Acid Moiety Derivatization

The carboxylic acid group at the 4-position of the benzimidazole ring is a versatile functional handle that can be readily converted into a variety of derivatives, most notably esters and amides. These transformations are crucial for modulating the compound's solubility, lipophilicity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization strategy. For example, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate has been synthesized as a potent anti-leukemic agent researchgate.net. The synthesis of ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate is another example, achieved by reacting 2-(phenoxymethyl)-1H-benzimidazole with ethyl chloroacetate researchgate.net. A general method for obtaining esters of benzimidazolyl-1-acetic acid involves the reaction of benzimidazoles with esters of chloroacetic or bromoacetic acid in DMF in the presence of anhydrous potassium carbonate researchgate.net.

Amidation: The formation of amides from the carboxylic acid moiety is another key transformation. A study focused on the synthesis of new benzimidazole-4-carboxamides and -carboxylates as potent and selective 5-HT4 receptor antagonists highlights the importance of this derivatization nih.gov. The synthesis of these amides typically involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with a desired amine. A one-pot method for converting carboxylic acids into benzimidazoles using HBTU as a coupling agent has been developed, which proceeds through an amide intermediate nih.govresearchgate.net.

Table 2: Derivatization of the Carboxylic Acid Moiety of Benzimidazole Carboxylic Acids

| Starting Material | Reagent(s) | Derivative Type | Product Example | Reference |

| 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid precursor | - | Ester | Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | researchgate.net |

| 2-(Phenoxymethyl)-1H-benzimidazole | Ethyl chloroacetate | Ester | Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate | researchgate.net |

| Benzimidazole-4-carboxylic acid | Various amines | Amide | Benzimidazole-4-carboxamides | nih.gov |

| Carboxylic acids | O-phenylenediamine, HBTU | Amide (intermediate) | Benzimidazole derivatives | nih.govresearchgate.net |

N-Substitution Patterns and Their Synthetic Routes

The nitrogen atoms of the imidazole portion of the benzimidazole ring can be substituted, leading to a wide range of N-substituted derivatives with distinct properties. The most common substitution occurs at the N-1 position.

N-Alkylation: The alkylation of the N-1 position is a frequently employed synthetic route. This is typically achieved by reacting the benzimidazole with an alkyl halide in the presence of a base. For instance, a series of alkylated benzimidazole derivatives were synthesized from a 2-chloro-benzimidazole moiety, with further modifications at the N-1 position nih.gov. The synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives also involves an N-alkylation step researchgate.net.

The choice of the alkylating agent and the reaction conditions can influence the outcome of the reaction. For example, the reaction of 2-(phenoxymethyl)-1H-benzimidazole with ethyl chloroacetate under anhydrous conditions yields the corresponding N-substituted ester researchgate.net. A decarboxylative alkylation of carboxylic acids catalyzed by an imidazole-coordinated iron complex has also been reported, offering an alternative route to alkylated structures osaka-u.ac.jp.

It is also possible to achieve disubstitution, with substituents at both the N-1 and N-3 positions, though this is less common and often requires specific synthetic strategies. The reaction of 1-phenyl substituted 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones can lead to mono- and disubstituted benzimidazoles researchgate.net.

Table 3: Synthetic Routes for N-Substituted Benzimidazole Derivatives

| Benzimidazole Derivative | Alkylating/Substituting Agent | Reaction Conditions | Product Type | Reference |

| 2-Chloro-benzimidazole moiety | Various alkyl halides | - | N-1 alkylated benzimidazoles | nih.gov |

| Benzimidazole-5-carboxylic acid precursor | 4-methoxyphenethyl halide | - | 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives | researchgate.net |

| 2-(Phenoxymethyl)-1H-benzimidazole | Ethyl chloroacetate | Anhydrous conditions | N-substituted ester | researchgate.net |

| Carboxylic acids | - | Iron-photocatalyst, benzimidazole ligand, LED irradiation | Decarboxylative alkylation products | osaka-u.ac.jp |

Biological and Pharmacological Investigations of 1h Benzimidazole 4 Carboxylic Acid and Its Derivatives

Anticancer and Antiproliferative Potentials

Derivatives of 1H-benzimidazole-4-carboxylic acid have demonstrated significant potential as anticancer and antiproliferative agents. researchgate.net The versatility of the benzimidazole (B57391) nucleus allows for structural modifications that can lead to compounds with potent activity against various cancer cell lines. nih.gov

Inhibition of Cellular Proliferation by this compound Derivatives

A primary focus of research has been the ability of these derivatives to inhibit the growth of cancer cells. Studies have shown that specific substitutions on the benzimidazole ring system can significantly enhance cytotoxic activity. nih.gov For instance, a novel benzimidazole salt, compound 3, exhibited significant cytotoxicity against several human cancer cell lines, with IC50 values of 25.14 µM for hepatocellular carcinoma (HepG2), 22.41 µM for breast cancer (MCF-7), and 41.97 µM for colorectal adenocarcinoma (DLD-1) after 72 hours of treatment.

Another study reported on a series of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives. Among these, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (compound 5a) was particularly effective, inducing maximum cell death in leukemic cells with an IC50 value of 3 µM. researchgate.net Furthermore, a 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid derivative showed antiproliferative activity with IC50 values of 1.49 µM and 6.1 µM in HCC4017 and HCC4018 cancer cell lines, respectively. rsc.org

The antiproliferative efficacy of these compounds has been evaluated against a wide range of cancer cell lines, as detailed in the following table.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Benzimidazole salt (Compound 3) | HepG2 (Hepatocellular Carcinoma) | 25.14 µM |

| Benzimidazole salt (Compound 3) | MCF-7 (Breast Cancer) | 22.41 µM |

| Benzimidazole salt (Compound 3) | DLD-1 (Colorectal Adenocarcinoma) | 41.97 µM |

| Compound 5a | Leukemic cells | 3 µM |

| Compound 22 | HCC4017 | 1.49 µM |

| Compound 22 | HCC4018 | 6.1 µM |

Apoptotic Induction Mechanisms by this compound Analogs

Beyond inhibiting proliferation, many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this induction are multifaceted.

For example, certain benzimidazole-based hydrazone derivatives, such as compounds 4c and 4e, have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl2. nih.gov Similarly, a newly synthesized benzimidazole salt (compound 3) was found to elevate the expression of pro-apoptotic markers BAX, CASPASE-3, and CASPASE-8, suggesting the activation of both intrinsic and extrinsic apoptotic pathways.

Further investigation into compound 5a revealed that it induces S/G2 cell cycle arrest and activates apoptosis. researchgate.net This was supported by the observed downregulation of CDK2, Cyclin B1, and PCNA, cleavage of PARP, and an increase in DNA strand breaks. researchgate.net Benzimidazole-based 1,3,4-oxadiazole derivatives (compounds 10 and 13) have also been found to effectively induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.com

Molecular Targets in Oncological Research

The anticancer activity of this compound derivatives stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. nih.gov Epigenetic dysregulation is a primary cause of cancer development, and benzimidazole derivatives have gained attention for their ability to interact with various epigenetic targets, including DNA methyltransferases, histone deacetylases (HDACs), and histone methyltransferases. rsc.orgresearchgate.net

Protein kinases are another critical class of targets. Kinases regulate essential biological processes such as growth, proliferation, and apoptosis. nih.gov Certain benzimidazole derivatives have been developed as potent inhibitors of specific kinases implicated in cancer. For instance, compounds have been designed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling pathways. nih.gov Other derivatives have been identified as potent inhibitors of EGFR kinase, with IC50 values comparable to the established drug erlotinib. mdpi.com The benzimidazole scaffold is also present in Nazartinib, a third-generation EGFR inhibitor. mdpi.com

Other mechanisms of action include the inhibition of topoisomerase, a class of enzymes that manage DNA topology, and the disruption of microtubule function. nih.govnih.gov

Anti-inflammatory and Analgesic Activities

The benzimidazole nucleus is recognized as a preferred pharmacophore for designing analgesic and anti-inflammatory agents. nih.gov These compounds have shown promise in preclinical studies for their ability to alleviate pain and inflammation. nih.gov

Modulation of Inflammatory Pathways by this compound Derivatives

The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their interaction with key components of inflammatory pathways. researchgate.net A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. frontiersin.orgekb.eg

In one study, novel benzimidazole derivatives were synthesized and shown to be selective COX-2 inhibitors. ekb.eg Five of these compounds (4a, 4b, 5, 6, and 9) exhibited potent in vitro COX-2 inhibition with IC50 values ranging from 0.13 µM to 0.27 µM, which was more potent than the standard drug indomethacin (IC50 of 0.41 µM). ekb.eg Another series of 2-substituted benzimidazole derivatives also demonstrated significant anti-inflammatory potential, with compounds B2, B4, B7, and B8 showing lower IC50 values than ibuprofen in a Luminol-enhanced chemiluminescence assay. nih.gov

Beyond COX enzymes, these derivatives can modulate other therapeutic targets associated with inflammation, such as 5-lipoxygenase activating protein (FLAP), specific cytokines, and various receptors like the transient receptor potential vanilloid-1 (TRPV-1), cannabinoid, and bradykinin receptors. nih.govfrontiersin.org

| Compound | Target | IC50 Value |

| Compound 6 | COX-2 | 0.13 µM |

| Compound 9 | COX-2 | 0.15 µM |

| Compound 4a | COX-2 | 0.23 µM |

| Compound 5 | COX-2 | 0.24 µM |

| Compound 4b | COX-2 | 0.27 µM |

| Indomethacin (Standard) | COX-2 | 0.41 µM |

Analgesic Efficacy in Preclinical Models

The pain-relieving properties of this compound derivatives have been demonstrated in various preclinical animal models. In an acetic acid-induced writhing test in mice, which assesses peripheral analgesic activity, two synthesized benzimidazole derivatives (compounds 1 and 2) showed significant writhing inhibition of 79.66% and 83.05%, respectively, at a 50 mg/kg dose. banglajol.info These results were comparable to the standard drug aceclofenac, which showed 85.59% inhibition at a 25 mg/kg dose. banglajol.info

Another study involving 2-methylaminobenzimidazole derivatives found that compound (7) produced a potent analgesic effect, with 89% inhibition of writhing in mice at a dose of 100 mg/kg. nih.gov The central analgesic activity has also been investigated using the tail immersion method. Compounds 1 and 2 demonstrated superior central analgesic effects compared to a standard drug, significantly prolonging the reaction time of the animals to a heat stimulus. banglajol.info

| Compound | Dose (mg/kg) | Writhing Inhibition (%) |

| Compound 2 | 50 | 83.05% |

| Compound 1 | 50 | 79.66% |

| Compound (7) | 100 | 89% |

| Aceclofenac (Standard) | 25 | 85.59% |

Antimicrobial Efficacy

Derivatives of this compound are notable for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and viruses. researchgate.net

Benzimidazole derivatives have shown significant antibacterial potential, with their mechanism often linked to the disruption of essential bacterial processes. One key mechanism is the inhibition of bacterial DNA gyrase, an enzyme that controls the topological state of DNA, thereby halting DNA synthesis and leading to cell death. nih.gov Another proposed mechanism involves competition with purines, which results in the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk

Research has demonstrated that the antibacterial spectrum can be influenced by the specific substitutions on the benzimidazole ring. For instance, certain synthesized 1,3,4-oxadiazole derivatives of benzimidazole showed good activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Streptococcus mutans, but had negligible activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. sci-hub.box Conversely, other studies have reported potent activity against both Gram-positive and Gram-negative strains. mdpi.com

Specific molecular targets in bacteria have also been identified. Some 2,5,6-trisubstituted benzimidazoles target the filamenting temperature-sensitive protein Z (FtsZ), which is critical for bacterial cell division. nih.gov Additionally, heterocyclic hybrids of benzimidazole and thieno[2,3-d]pyrimidine have been developed as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel antibacterial target. mdpi.com

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound Type | Bacterial Strain | Activity/Target | Reference |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole derivatives | Staphylococcus aureus, Bacillus subtilis | Good activity | sci-hub.box |

| Benzimidazole-1,3,4-oxadiazole derivatives | Escherichia coli, Pseudomonas aeruginosa | Negligible activity | sci-hub.box |

| 2,5,6-trisubstituted benzimidazoles | Various bacterial pathogens | Inhibition of FtsZ protein | nih.gov |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrids | P. aeruginosa | Inhibition of TrmD enzyme | mdpi.com |

| Benzimidazole-triazole derivatives | Gram-positive & Gram-negative strains | Inhibition of DNA gyrase | nih.gov |

The antifungal properties of benzimidazole derivatives are well-documented, with many compounds exhibiting potent activity against various fungal pathogens, including species resistant to standard therapies. nih.govnih.gov The primary mechanism of antifungal action for many benzimidazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. nih.govmdpi.com

The specific molecular target is often the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for converting lanosterol to ergosterol. nih.govacs.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. mdpi.com Studies on benzimidazole-1,3,4-oxadiazole compounds demonstrated that the most active derivatives inhibited ergosterol synthesis in a concentration-dependent manner, with molecular docking studies confirming their interaction with 14α-sterol demethylase. mdpi.com

Several studies have reported significant activity against various Candida species, including C. albicans, C. glabrata, and C. krusei. nih.govmdpi.comacs.org For example, certain benzimidazole-1,2,4-triazole derivatives showed higher antifungal activity against C. glabrata (MIC value of 0.97 μg/mL) than the reference drugs voriconazole and fluconazole. acs.org Similarly, other derivatives displayed potent activity against Aspergillus niger. sci-hub.boxnih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound Type | Fungal Strain | MIC Value (μg/mL) | Target | Reference |

|---|---|---|---|---|

| Benzimidazole-1,2,4-triazole derivative | Candida glabrata | 0.97 | 14α-demethylase | acs.org |

| Benzimidazole-1,3,4-oxadiazole derivative | Candida albicans | 1.95 | Ergosterol Biosynthesis | mdpi.com |

| N-substituted 6-nitro-1H-benzimidazole | Candida albicans | 8 | Dihydrofolate reductase (DHFR-F), N-myristoyl transferase (NMT) | nih.gov |

| N-substituted 6-nitro-1H-benzimidazole | Aspergillus niger | 16 | Dihydrofolate reductase (DHFR-F), N-myristoyl transferase (NMT) | nih.gov |

The benzimidazole scaffold is a key component in the development of various antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). sci-hub.boxresearchgate.net Derivatives of this compound have been investigated as inhibitors of critical viral enzymes.

One major target for anti-HIV therapy is the HIV-1 integrase (IN), an enzyme essential for inserting the viral DNA into the host cell's genome. nih.gov Benzimidazolyl diketo acid derivatives have been specifically designed as inhibitors of this enzyme. These compounds function by chelating the Mg²⁺ ions within the enzyme's active site, a mechanism shared by approved integrase inhibitors. The most potent compound in one such study demonstrated an EC₅₀ value of 40 µM in a cell-based assay. nih.gov

Another significant target is HIV-1 reverse transcriptase (RT), which converts the viral RNA into DNA. Benzimidazole derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Beyond HIV, benzimidazole derivatives have shown efficacy against a broad range of other viruses. nih.gov For instance, certain compounds have been developed as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. Furthermore, studies have reported potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM, and moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV). nih.gov

Enzyme Inhibition and Receptor Modulation

The therapeutic versatility of this compound derivatives stems from their ability to interact with a wide range of enzymes and cellular receptors, modulating their function.

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Poly(ADP-ribose) Polymerase-1 (PARP-1): Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range.

Cyclooxygenase-2 (COX-2): A series of benzimidazole derivatives featuring a 4-(methylsulfonyl) phenyl pharmacophore were designed as selective COX-2 inhibitors, showing promise for anti-inflammatory applications.

Neuraminidase (NA): Benzimidazole derivatives have been investigated as potential inhibitors of neuraminidase, an enzyme crucial for the release of new viral particles. Although the inhibitory action was modest in initial studies (15.2% inhibition for one derivative), it highlights a potential avenue for antiviral drug development. analis.com.my

Kinases: The benzimidazole scaffold is a template for synthesizing various kinase inhibitors. Derivatives have been shown to act as dual inhibitors of EGFR and BRAFV600E and as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3). researchgate.net

In addition to enzyme inhibition, derivatives of this compound can act as ligands for various cellular receptors, demonstrating high affinity and selectivity.

A prominent example is the interaction with serotonin receptors. New benzimidazole-4-carboxamides and -carboxylates have been evaluated as potent and selective antagonists for the 5-HT₄ receptor. These compounds exhibit very high affinity, with Kᵢ values in the subnanomolar to low nanomolar range (0.11-2.9 nM), and show excellent selectivity over other serotonin receptors like 5-HT₃, 5-HT₂ₐ, and 5-HT₁ₐ. researchgate.net Structure-activity relationship (SAR) studies indicate that a voluminous substituent on the basic nitrogen atom and a specific distance (approximately 8.0 Å) between this nitrogen and the aromatic ring are crucial for high-affinity binding to the 5-HT₄ receptor. researchgate.net

Molecular docking studies have further elucidated these interactions at an atomic level. For instance, the binding of selective COX-2 inhibitors involves the formation of hydrogen bonds with key amino acid residues, such as Ser353 and Arg120, within the enzyme's active site. Similarly, docking analyses of neuraminidase inhibitors have revealed interactions primarily through hydrophobic forces within the active site's 430-loop cavity. analis.com.my

Table 3: Receptor/Enzyme Binding and Inhibition Data

| Compound Class | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| Benzimidazole-4-carboxamide | 5-HT₄ Receptor | Kᵢ | 0.11 - 2.9 nM | researchgate.net |

| Benzimidazole-4-carboxamide | 5-HT₃, 5-HT₂ₐ, 5-HT₁ₐ Receptors | Kᵢ | > 1000 - 10,000 nM | researchgate.net |

| 1H-benzo[d]imidazole-4-carboxamide | PARP-1 | IC₅₀ | Nanomolar range | |

| Benzimidazolyl diketo acid | HIV-1 Integrase | EC₅₀ | 40 µM | nih.gov |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazole | Respiratory Syncytial Virus | EC₅₀ | as low as 20 nM | nih.gov |

| Benzimidazole derivative | Neuraminidase | % Inhibition | 15.2% | analis.com.my |

Antioxidant Properties and Oxidative Stress Mitigation

Derivatives of this compound have been a significant focus of research for their antioxidant capabilities and their role in mitigating oxidative stress. The benzimidazole scaffold is recognized for its potential to scavenge free radicals, a property attributed to its electron-rich nature. ijpsr.com Investigations have employed various in vitro assays to quantify these properties, including hydroxyl radical (HO•), superoxide radical anion (O2•−), 1,1-diphenyl-2-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays, as well as ferric reducing antioxidant power tests. nih.govresearchgate.net

Studies have shown that the substitution pattern on the benzimidazole ring plays a crucial role in antioxidant efficacy. For instance, the presence of a hydroxyl group at the 5-position of the benzimidazole ring has been demonstrated to confer comparable or superior antioxidant activity to the standard antioxidant tert-butylhydroquinone (TBHQ). nih.gov One particular 2-arylbenzimidazole derivative, compound 4h, not only exhibited high HO• scavenging activity (EC50=46μM) but also significantly reduced intracellular oxidative stress induced by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) and cell death caused by hydrogen peroxide. nih.gov

Further research into other derivatives has identified compounds with notable scavenging activity. Benzimidazole derivatives incorporating salicyl, oxadiazole, thiosemicarbazide, and 1,2,4-triazole moieties have been synthesized and tested, with several compounds showing very good scavenging activity in both DPPH and ABTS assays. researchgate.net Similarly, a study on imines containing 1H-benzimidazoles found that a derivative bearing a p-bromophenyl substituent was the most effective at inhibiting lipid peroxidation (LPO), with a 57% inhibition rate. nih.gov The incorporation of a free hydroxyl group on an aromatic ring attached to the benzimidazole core is also a key factor, as it can donate a hydrogen atom to a free radical, thereby stabilizing it. mdpi.com Hybrid molecules, such as those combining benzimidazole with 1,3,4-oxadiazole and pyridine scaffolds, have also yielded derivatives with antioxidant activities superior to that of ascorbic acid. researchgate.net

Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Class | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 2-Arylbenzimidazoles (with 5-OH group) | HO•, O2•−, DPPH Scavenging | Activity comparable or better than standard TBHQ. | nih.gov |

| Compound 4h | HO• Scavenging | Highest activity (EC50=46μM); reduced intracellular oxidative stress. | nih.gov |

| Derivatives with Salicyl, Oxadiazole, Triazole | DPPH, ABTS•+ Scavenging | Compounds 4b, 6a, 6b, 7a, 7b showed very good scavenging activity. | researchgate.net |

| Imines with p-bromophenyl substituent | Lipid Peroxidation (LPO) Inhibition | Most active compound, causing 57% inhibition of LPO level. | nih.gov |

| Derivative with free hydroxyl group | DPPH Radical Scavenging | Most active compound with an IC50 of 7.35 µg/mL. | mdpi.com |

Other Therapeutic Investigations

The benzimidazole nucleus is a key pharmacophore in the development of new antitubercular agents, driven by the urgent need to combat drug-resistant strains of Mycobacterium tuberculosis. tandfonline.comproquest.com Researchers have synthesized and evaluated numerous derivatives of this compound, identifying several compounds with potent activity against both drug-sensitive and drug-resistant mycobacterial strains. nih.govresearchgate.net

One area of focus has been the inhibition of essential mycobacterial enzymes. The DprE1 enzyme, which is critical for the synthesis of the mycobacterial cell wall component arabinogalactan, has been identified as a key target for benzimidazole derivatives. tandfonline.com Another target is Polyketide Synthase 13, an enzyme involved in the synthesis of mycolic acid, which is vital for the structural integrity of the mycobacterial cell wall. jyoungpharm.org

Screening of various series of benzimidazole derivatives has yielded promising results. In one study, two 2,5-disubstituted benzimidazole derivatives (11h and 13e) demonstrated superior anti-TB activity compared to the first-line drug isoniazid against the H37Rv strain. nih.gov Another investigation of novel benzimidazoles identified a compound (5g) that was highly active against both the H37Rv strain (MIC of 0.112 μM) and an isoniazid-resistant strain (MIC of 6.12 μM). researchgate.netnih.gov Further research has highlighted a benzimidazolium salt (7h) with an MIC value of 2 μg/ml and a hybrid molecule containing a 1,3,4-oxadiazole moiety (4a) with an MIC of 1.6 μg/ml, indicating the potential for diverse structural modifications to enhance antitubercular efficacy. researchgate.netnih.gov

Table 2: Antitubercular Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Target Strain(s) | Activity (MIC) | Proposed Target/Mechanism | Reference |

|---|---|---|---|---|

| Compounds 11h & 13e | M. tuberculosis H37Rv | More potent than Isoniazid | Not specified | nih.gov |

| Compound 5g | M. tuberculosis H37Rv & INH-Resistant | 0.112 µM & 6.12 µM | Not specified | researchgate.netnih.gov |

| Various Derivatives | M. tuberculosis | Not specified | DprE1 Enzyme Inhibition | tandfonline.com |

| Compounds Ga2 & Ga3 | M. tuberculosis | Most potent in series | Polyketide Synthase 13 Inhibition | jyoungpharm.org |

| Benzimidazolium salt 7h | M. tuberculosis H37Rv | 2 µg/ml | InhA Enzyme Inhibition | nih.gov |

Antidiabetic Potential Benzimidazole derivatives have emerged as promising candidates for the development of novel antidiabetic agents. Their therapeutic potential stems from their ability to act on multiple targets involved in glucose homeostasis. nih.gov Studies have shown that certain benzimidazole compounds can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. nih.gov Other mechanisms include the activation of peroxisome proliferator-activated receptor gamma (PPARγ), inhibition of α-amylase and α-glucosidase enzymes, and antagonism of the human glucagon receptor. nih.gov In preclinical studies using streptozotocin-induced diabetic rat models, oral administration of newly synthesized benzimidazole derivatives led to the amelioration of key biochemical markers and enhanced the activity of antioxidant enzymes. ekb.eg The established drugs albendazole and lansoprazole, which contain the benzimidazole core, have also been investigated for their antidiabetic potential, showing effects on the AMPK pathway. nih.gov

Anticonvulsant Potential The benzimidazole scaffold has been identified as a promising framework for the development of novel antiepileptic drugs. researchgate.netresearchgate.net These derivatives exhibit a range of neuroprotective mechanisms. Key among these is the enhancement of GABAergic neurotransmission, which is the primary inhibitory neurotransmitter system in the brain. researchgate.netconsensus.app Additionally, some derivatives act as antagonists at NMDA receptors, which helps to reduce neuronal hyperexcitability. researchgate.netconsensus.app The modulation of ion channels, including T-type calcium channels, is another important mechanism of action. researchgate.netconsensus.app In preclinical screening, newly designed 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were evaluated using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Several compounds from this series exhibited potent anticonvulsant activity with a low neurotoxicity profile. researchgate.net

Table 3: Antidiabetic and Anticonvulsant Activities of Benzimidazole Derivatives

| Therapeutic Area | Derivative Class / Compound | Model / Target | Key Findings | Reference |

|---|---|---|---|---|

| Antidiabetic | Various Derivatives | AMPK, PPARγ, α-glucosidase | Act on multiple pathways to regulate glucose. | nih.gov |

| Antidiabetic | Potassium salt of benzimidazole-2-carboxaldehyde semicarbazone | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters and enhanced antioxidant enzymes. | ekb.eg |

| Anticonvulsant | Various Derivatives | GABAergic system, NMDA receptors | Enhance inhibitory neurotransmission and reduce hyperexcitability. | researchgate.netconsensus.app |

| Anticonvulsant | Carbothioamides (4e, 4f, 4g, 4h, 4j) | MES and scPTZ seizure models | Exhibited potent anticonvulsant results with low neurotoxicity. | researchgate.net |

Benzimidazole and its derivatives are a cornerstone of antiparasitic and anthelmintic therapy, widely used in both human and veterinary medicine. youtube.comnih.gov Their broad-spectrum activity is particularly effective against gastrointestinal nematodes. youtube.com The primary mechanism of action for this class of drugs is the inhibition of microtubule polymerization by binding to the protein β-tubulin in the parasite. youtube.com This disruption of the cytoskeleton interferes with essential cellular processes like cell division, leading to the parasite's death. youtube.com Beyond this primary mechanism, benzimidazoles can also induce other biochemical changes in susceptible helminths, such as inhibiting mitochondrial fumarate reductase and reducing glucose transport. youtube.com

Research has expanded beyond traditional anthelmintics to explore the activity of novel 1H-benzimidazole derivatives against a range of parasites. In vitro studies have demonstrated significant efficacy against protozoa, including Giardia lamblia and Entamoeba histolytica. nih.govresearchgate.net Notably, many of the tested compounds were found to be more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.govresearchgate.net While these specific derivatives were less active against the helminth Trichinella spiralis compared to Albendazole, their potent antiprotozoal activity highlights the versatility of the benzimidazole scaffold for developing a wide array of antiparasitic agents. nih.gov

Table 4: Antiparasitic Activity of Selected Benzimidazole Derivatives

| Derivative Class / Compound | Target Organism(s) | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|---|

| General Benzimidazoles (Mebendazole, Albendazole) | Gastrointestinal nematodes | Highly effective against various infections (ascariasis, hookworm, etc.). | Inhibition of microtubule polymerization by binding to β-tubulin. | youtube.com |

| Novel 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | Most compounds tested were more active than Metronidazole and Albendazole. | Varied; not all correlated with tubulin polymerization inhibition. | nih.govresearchgate.net |

| Novel 1H-benzimidazole derivatives | Trichinella spiralis | Less active than Albendazole. | Not specified. | nih.gov |

Antiulcer Properties The benzimidazole scaffold is central to a major class of antiulcer drugs known as proton pump inhibitors (PPIs). These agents, including well-known drugs like omeprazole and lansoprazole, effectively treat peptic ulcers and related gastrointestinal disorders by inhibiting the final step in gastric acid secretion. researchgate.net They work by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. nih.gov Beyond acid suppression, some benzimidazole derivatives have also shown activity against Helicobacter pylori, a bacterium strongly associated with ulcer formation. researchgate.net Research continues to explore novel benzimidazole-based compounds, such as benzimidazole-pyrazole hybrids, which have demonstrated significant antiulcer potential in preclinical models, with some showing higher efficacy than omeprazole. nih.gov

Antihypertensive Properties Derivatives of this compound are also prominent in the treatment of hypertension. Many of these compounds function as Angiotensin II receptor blockers (ARBs). ekb.egfrontiersin.org Angiotensin II is a potent vasoconstrictor, and by blocking its AT1 receptor, these drugs prevent vasoconstriction and promote vasodilation, thereby lowering blood pressure. frontiersin.org The benzimidazole nucleus serves as a critical structural component in several established ARBs. researchgate.net Studies on novel derivatives continue to yield promising results. For example, a substituted benzindazole derivative, TG 3, was found to have antihypertensive activity comparable to the established drug Telmisartan in an acute renal hypertension model. ekb.eg Another study on a novel fluorophenyl benzimidazole (FPD) confirmed its potent antihypertensive activity in spontaneously hypertensive rats, attributing its mechanism to AT1 receptor blockade, an increase in tissue cGMP, and effects on calcium channels. frontiersin.org

Table 5: Antiulcer and Antihypertensive Activity of Benzimidazole Derivatives

| Therapeutic Area | Derivative Class / Compound | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| Antiulcer | Omeprazole, Lansoprazole | H+/K+ ATPase (Proton Pump) Inhibition | Clinically established drugs for reducing gastric acid secretion. | |

| Antiulcer | Benzimidazole-pyrazole hybrid (5d) | H+/K+ ATPase Inhibition | Showed higher antiulcer activity (83.1%) than omeprazole in a preclinical model. | nih.gov |

| Antihypertensive | Various Derivatives | Angiotensin II (AT1) Receptor Blockade | Prevent vasoconstriction, leading to lower blood pressure. | frontiersin.orgresearchgate.net |

| Antihypertensive | Compound TG 3 | Angiotensin II Receptor Antagonism | Activity was comparable to Telmisartan in a preclinical model. | ekb.eg |

| Antihypertensive | Fluorophenyl benzimidazole (FPD) | AT1 Receptor Blockade, ↑cGMP, Ca2+ channel blockade | Showed significant decrease in systolic and diastolic blood pressure. | frontiersin.org |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

1H-Benzimidazole-4-carboxylic Acid as a Privileged Scaffold in Drug Discovery

The benzimidazole (B57391) scaffold is a key component in numerous FDA-approved drugs and is extensively used in medicinal chemistry to create new bioactive compounds. nih.gov Its wide-ranging pharmacological importance is attributed to its physicochemical properties, which facilitate efficient binding to macromolecules. nih.gov The this compound structure, in particular, serves as a crucial starting point for synthesizing molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govchemimpex.com Researchers leverage its unique structure to modify functional groups, thereby enhancing the efficacy and specificity of drug candidates for their biological targets. chemimpex.com The presence of the carboxylic acid group at the 4-position provides a key handle for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacological profiles.

Design and Optimization of this compound-Based Lead Compounds

The process of drug discovery often involves the initial identification of a "hit" compound, which is then optimized to create a "lead" compound with improved potency and selectivity. The this compound framework is instrumental in this lead optimization process. For instance, in the development of novel inhibitors for enzymes like Poly (ADP-Ribose) Polymerase-1 (PARP-1), a target in cancer therapy, derivatives of 5-fluoro-1H-benzimidazole-4-carboxamide have been designed and synthesized. nih.gov This strategic design led to the identification of compounds with potent enzymatic inhibition and cellular activity. nih.gov

Similarly, the replacement of a sulfonyl linkage with a carbonyl amide in a series of 1H-1,2,3-triazole-4-carboxamides, a strategy to generate new lead compounds, highlights the importance of the carboxamide functional group, which can be derived from the corresponding carboxylic acid. nih.gov This modification resulted in compounds with significantly improved binding affinity and antagonist activity for the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. nih.govnih.gov The optimization process often involves extensive synthesis of analogues to explore the impact of different substituents on the core scaffold. nih.gov

Elucidation of Structure-Activity Relationships for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for designing more effective drugs. SAR studies on this compound derivatives have provided valuable insights into the structural requirements for various biological activities.

Impact of Substituent Effects on Pharmacological Profiles

The nature and position of substituents on the benzimidazole ring system significantly influence the pharmacological activity of the resulting compounds. nih.gov Studies have shown that substitutions at the N-1, C-2, and C-5/6 positions are crucial for biological activity. nih.gov For example, in a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the introduction of different groups at these positions was explored to evaluate their effects on antimicrobial and anticancer activities. nih.govrsc.org

A study on the photoprotective and antifungal activities of 2-substituted benzimidazoles revealed that the nature of the substituent at the 5-position plays a critical role. nih.gov The structure-activity relationship for photoprotective activity was determined to be -H > -COOH > -SO3H, indicating that an unsubstituted 5-position is more beneficial than having an electron-withdrawing group like a carboxylic or sulfonic acid. nih.gov Conversely, for antifungal activity against dermatophytes, compounds with an unsubstituted 5-position showed excellent inhibitory activity. nih.gov

In the context of 5-HT4 receptor antagonists, the presence of a bulky substituent on the basic nitrogen atom of the amino moiety attached to the benzimidazole-4-carboxamide or carboxylate was found to be critical for high affinity and selectivity. nih.gov

Stereochemical Considerations in this compound Derivatives

Stereochemistry plays a vital role in the interaction of a drug molecule with its biological target. In the development of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, while not the primary focus of the initial design, the spatial arrangement of substituents can influence biological activity. nih.gov For instance, the three-dimensional conformation of the molecule can affect its ability to fit into the binding site of a receptor or enzyme.

A study utilizing a benzimidazole-based chiral derivatizing agent, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), to determine the absolute configuration of chiral aminoalcohols highlighted the importance of stereochemistry. acs.org The formation of diastereomeric esters with TBBA allowed for the determination of the absolute configuration of the alcohol based on NMR chemical shift differences. acs.org This demonstrates how derivatives of benzimidazole carboxylic acids can be employed as tools to probe and establish the stereochemistry of other molecules, a critical aspect in drug development as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Development of Novel this compound Conjugates and Prodrugs

To improve the therapeutic properties of drugs, such as solubility, stability, and targeted delivery, the development of conjugates and prodrugs is a common strategy. While specific examples directly conjugating or creating prodrugs from this compound were not the primary focus of the provided search results, the principles of such modifications are well-established in medicinal chemistry.

For example, the synthesis of anacardic acid-conjugated benzimidazole derivatives has been explored to enhance anti-inflammatory activity through the inhibition of COX and 5-lipoxygenase enzymes. nih.gov This approach demonstrates the potential of conjugating benzimidazole scaffolds with other molecules to achieve synergistic or improved biological effects.

The concept of prodrugs involves chemically modifying a drug into an inactive form that is converted to the active drug within the body. The carboxylic acid group of this compound is an ideal functional group for creating ester prodrugs, which can improve oral bioavailability by increasing lipophilicity. While direct evidence for this compound prodrugs was not found in the provided results, the synthesis of methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate as a potent antileukemic agent showcases the therapeutic potential of ester derivatives of benzimidazole carboxylic acids. researchgate.net

Computational Chemistry and Molecular Modeling of 1h Benzimidazole 4 Carboxylic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. These methods provide a theoretical framework for understanding molecular structure, stability, and reactivity jksus.orgmdpi.com.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity youtube.com. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO irjweb.com. Conversely, a small energy gap indicates that a molecule is more reactive irjweb.com. For benzimidazole (B57391) derivatives, this analysis helps predict their bioactivity through understanding intermolecular charge transfer processes irjweb.com. In the case of 1H-benzimidazole-4-carboxylic acid, the HOMO is expected to be localized over the electron-rich benzimidazole ring system, while the LUMO would be distributed across the molecule, including the electron-withdrawing carboxylic acid group. This distribution facilitates the molecule's potential interactions with biological receptors.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity. |

This table provides a summary of fundamental concepts in FMO theory.

An Electrostatic Potential (ESP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule deeporigin.com. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets like proteins deeporigin.comwuxiapptec.com. ESP maps are color-coded to represent different regions of electrostatic potential: red typically indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are susceptible to nucleophilic attack deeporigin.comwuxiapptec.com.

For this compound, the ESP map is predicted to show significant negative potential (red) localized around the highly electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atoms of the imidazole (B134444) ring. These sites represent likely hydrogen bond acceptors. Conversely, regions of positive potential (blue) are expected around the hydrogen atom of the carboxylic acid and the hydrogen on the imidazole nitrogen (N-H), identifying them as potential hydrogen bond donors researchgate.netrsc.orgresearchgate.net. This detailed charge distribution is crucial for understanding and predicting the non-covalent interactions that govern molecular recognition processes, such as ligand-protein binding deeporigin.com.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule at the active site of a target protein ukm.mynih.gov.

For this compound and its derivatives, molecular docking studies predict specific binding modes within the active sites of various biological targets. The benzimidazole scaffold is known to interact with numerous biomolecules, including enzymes and receptors nih.gov. Key interactions typically involve:

Hydrogen Bonding: The N-H group of the imidazole ring and both the hydroxyl and carbonyl components of the carboxylic acid group can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the ligand within the protein's binding pocket acs.org. For example, studies on related benzimidazole inhibitors have shown hydrogen bonds forming between the benzimidazole N-H and backbone residues of the target protein acs.org.

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzimidazole core provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan in the active site ukm.my.

Ionic Interactions: At physiological pH, the carboxylic acid group can be deprotonated to form a carboxylate anion, which can then form strong ionic bonds (salt bridges) with positively charged residues such as lysine or arginine.

These predicted binding modes provide a structural hypothesis for the molecule's mechanism of action and guide the rational design of more potent and selective analogs researchgate.netacs.org.

Molecular docking simulations generate a score that estimates the binding affinity, often expressed as binding energy (in kcal/mol) or as an inhibition constant (Ki). Lower binding energy values indicate a higher predicted binding affinity connectjournals.comresearchgate.net.

Studies on derivatives of this compound have demonstrated their potential for high-affinity and selective binding. For instance, a series of benzimidazole-4-carboxamides and carboxylates were found to bind to central 5-HT₄ receptors with very high affinity, showing Ki values in the subnanomolar range (0.11-2.9 nM) nih.gov. These compounds also exhibited excellent selectivity over other serotonin receptors nih.gov. Such computational predictions are critical for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Table 2: Examples of Predicted Binding Affinities for Benzimidazole Derivatives

| Derivative Class | Target Protein | Predicted Affinity (Docking Score) | Reference |

|---|---|---|---|

| Benzimidazole-2-Carboxylic Acid Hybrids | Bacterial Targets | -6.6 to -8.4 kcal/mol | connectjournals.comresearchgate.net |

| Benzimidazole-Thiadiazole Hybrids | Fungal 14-α demethylase | up to -10.928 kcal/mol | acs.org |

| Substituted Benzimidazoles | M. tuberculosis KasA | up to -7.368 kcal/mol | nih.gov |

This table presents examples of computationally predicted binding affinities for various classes of benzimidazole derivatives against different biological targets.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time frontiersin.org. MD simulations are used to assess the stability of predicted binding poses, explore the conformational flexibility of the ligand and protein, and analyze the detailed network of interactions that stabilize the complex frontiersin.orggrowingscience.comdntb.gov.ua.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bendamustine |

| Bendazol |

| Benomyl |

| Candesartan |

| Clemizole |

| Fuberidazole |

| Omeprazole |

| Nocodazole |

In Silico Screening for New Biological Activities

Computational, or in silico, screening has emerged as a powerful tool in drug discovery to identify potential new biological activities for known compounds. This approach involves the use of computational models and simulations to predict the interaction of a molecule with a wide array of biological targets. For this compound and its derivatives, in silico screening plays a crucial role in exploring their therapeutic potential beyond currently established activities. These methods allow for the rapid and cost-effective assessment of a compound's bioactivity profile, paving the way for further experimental validation.

While specific broad-spectrum in silico screening studies targeting novel biological activities for this compound are not extensively documented in publicly available research, the benzimidazole scaffold, in general, has been the subject of numerous computational investigations. These studies on related benzimidazole derivatives highlight the potential of this chemical class to interact with a diverse range of biological targets, suggesting that this compound itself could be a valuable candidate for such exploratory screening.

The general approach for in silico screening involves several computational techniques, including molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies. These methods are used to screen large libraries of compounds against specific protein targets or to identify potential targets for a given compound.

Research on various derivatives of benzimidazole has successfully utilized these in silico methods to identify potential new biological activities. For instance, computational studies have been instrumental in repositioning existing benzimidazole-based anthelmintic drugs as potential anticancer agents by identifying their interaction with targets like tubulin nih.gov.

Molecular docking studies on different series of benzimidazole derivatives have predicted their binding affinities to a variety of enzymes and receptors. These computational predictions are often the first step in identifying a new therapeutic application for a compound or a class of compounds. The following table summarizes the findings of several in silico screening studies on benzimidazole derivatives, showcasing the diverse range of potential biological targets for this scaffold.

| Derivative Class | Predicted Biological Target | In Silico Method | Key Findings |

| Benzimidazole-4-carboxamides | 5-HT4 Receptor | Molecular Modeling | High affinity and selectivity for the 5-HT4 receptor, suggesting potential as antagonists nih.gov. |

| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Dihydrofolate reductase, VEGFR2, Histone deacetylase 6 | Molecular Docking | Prediction of antimicrobial and anticancer activities through interaction with these targets nih.gov. |

| Benzimidazole containing 4H-chromen-4-one derivatives | MAP kinase | Molecular Docking | Good binding energy compared to standard anticancer drugs, indicating potential as MAP kinase inhibitors nih.gov. |

| Various Benzimidazole congeners | FtsZ protein | Molecular Docking | Potential as anti-tuberculosis agents by inhibiting this essential bacterial cell division protein researchgate.net. |

These examples of in silico screening of benzimidazole derivatives underscore the vast potential for discovering new biological activities for compounds within this class, including this compound. The application of target fishing and computational repurposing strategies could unveil novel therapeutic opportunities for this molecule in areas such as neurodegenerative diseases, metabolic disorders, and various infectious diseases. Further dedicated in silico screening studies on this compound are warranted to fully explore its pharmacological potential.

Advanced Applications and Emerging Research Directions for 1h Benzimidazole 4 Carboxylic Acid

Role in Advanced Materials Science

The rigid, planar structure and the presence of functional groups capable of hydrogen bonding and coordination make 1H-benzimidazole-4-carboxylic acid and its derivatives attractive for the development of new materials with enhanced properties. chemimpex.com Its incorporation into material structures is being investigated for creating polymers and coatings with superior performance characteristics. chemimpex.com

The benzimidazole (B57391) moiety is known for its high thermal stability and chemical resistance. When derivatives of this compound are integrated into polymer backbones, they can impart these desirable properties to the resulting material. Research into related compounds, such as 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid, demonstrates the potential of this structural class. The incorporation of this chloro-derivative into polymer matrices has been shown to significantly enhance mechanical strength and thermal stability.

For instance, its use in polyurethane and epoxy resin formulations leads to materials with improved durability and resistance to high temperatures and UV degradation. This suggests that this compound can serve as a critical monomer or additive in developing high-performance polymers and protective coatings for demanding applications in aerospace, automotive, and electronics.

Table 1: Property Enhancements in Polymers Containing Benzimidazole-4-Carboxylic Acid Derivatives Data based on studies of derivatives like 6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid.

| Polymer Type | Property Enhanced | Observed Improvement |

|---|---|---|

| Polyurethane | Thermal Stability | Stable up to 220°C |

| Polyurethane | UV Resistance | High |

| Epoxy Resin | Thermal Stability | Stable up to 250°C |

| Epoxy Resin | Mechanical Strength | Tensile strength of 40 MPa |

Dendrimers and Metal-Organic Frameworks (MOFs) are classes of materials known for their highly ordered, porous structures and large surface areas, making them ideal candidates for catalysis. The functional groups on this compound allow it to act as a ligand or a modifier in these structures, influencing their catalytic activity.

Recent research has utilized a closely related derivative, 5-hydroxy-1H-benzimidazole-4-carboxylic acid, to create defects in the structure of a Nickel-based Metal-Organic Framework (Ni-MOF-74). researchgate.net This "defect-engineering" approach, where the benzimidazole derivative is incorporated as a fragmented ligand, modifies the porosity and electronic properties of the MOF. researchgate.net The resulting material demonstrated a significant boost in performance as a catalyst in the plasma-assisted synthesis of ammonia (B1221849), a critical process for fertilizer production. researchgate.net The study highlights the potential of using benzimidazole-carboxylic acids to fine-tune the performance of advanced catalytic systems. researchgate.net

Table 2: Enhanced Catalytic Performance of Defect-Engineered Ni-MOF with a Benzimidazole-4-Carboxylic Acid Derivative Data for plasma-assisted ammonia synthesis using a catalyst modified with 5-hydroxy-1H-benzimidazole-4-carboxylic acid. researchgate.net

| Performance Metric | Improvement Factor (vs. Plasma Only) | Resulting Value |

|---|---|---|

| Ammonia Synthesis Rate | 21.61x | 36.52 mmol g⁻¹ h⁻¹ |

| Nitrogen Conversion Rate | 4.38x | 1.36% |

| Energy Yield | 4.36x | 2.88 g kWh⁻¹ |

Contributions to Agrochemical Development

In the agrochemical sector, this compound is recognized as a key intermediate for synthesizing next-generation pesticides and herbicides. chemimpex.com Its derivatives are central to the development of active ingredients that offer high efficacy and improved crop safety.

Future Perspectives and Challenges in 1h Benzimidazole 4 Carboxylic Acid Research

Overcoming Drug Resistance Mechanisms in Therapeutic Applications

A significant hurdle in the long-term efficacy of many therapeutic agents is the development of drug resistance. The benzimidazole (B57391) class of compounds is no exception. For instance, while some benzimidazole derivatives have shown efficacy against drug-resistant cancer cells, the mechanisms of resistance are complex and continually evolving. iiarjournals.org

Future research will need to focus on several key areas to combat this challenge:

Elucidation of Resistance Pathways: A deeper understanding of the specific molecular mechanisms by which target cells, be they cancerous or microbial, develop resistance to 1H-benzimidazole-4-carboxylic acid derivatives is paramount. This includes identifying mutations in target enzymes, alterations in drug efflux pumps, and activation of alternative signaling pathways.